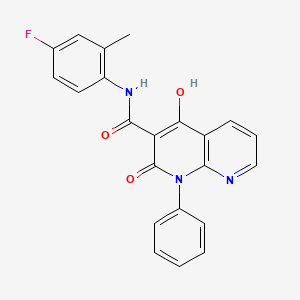

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine-based small molecule characterized by a 1,8-naphthyridine core substituted with a 4-hydroxy-2-oxo group, a phenyl ring at position 1, and a 4-fluoro-2-methylphenyl carboxamide moiety at position 2. This compound belongs to a broader class of 1,8-naphthyridine derivatives, which are studied for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity . Its structural features, such as the fluorine atom and methyl group on the aryl ring, are hypothesized to enhance metabolic stability and target binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O3/c1-13-12-14(23)9-10-17(13)25-21(28)18-19(27)16-8-5-11-24-20(16)26(22(18)29)15-6-3-2-4-7-15/h2-12,27H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHHNYFQGRXQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridine core, followed by the introduction of the fluorinated phenyl group through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies to understand its interaction with biological targets.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It can be used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance its binding affinity and selectivity, while the naphthyridine core can modulate its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and synthetic methodologies:

Key Differences and Implications

- Substituent Effects on Pharmacokinetics: The target compound’s 4-fluoro-2-methylphenyl group balances lipophilicity and metabolic stability, as fluorine reduces oxidative metabolism . In contrast, Compound 67 (J. Med. Chem. 2007) employs a bulky adamantyl group, which may improve CNS penetration but reduce aqueous solubility .

Synthetic Complexity :

- The target compound lacks the hydroxyhexyl or adamantyl substituents seen in OZ1 and Compound 67, suggesting a simpler synthetic route. However, its preparation may require careful optimization of coupling reactions for the 4-fluoro-2-methylphenyl group.

Biological Activity Trends :

- While explicit activity data for the target compound is unavailable, analogs like Compound 67 and OZ1 demonstrate that substitutions at position 3 (carboxamide) critically influence target binding. For example, OZ1’s 6-hydroxyhexyl chain is associated with improved solubility for protein-ligand interactions in crystallographic studies .

Research Findings and Methodological Insights

- underscores the utility of TLC and LC-MS for purifying and characterizing structurally complex naphthyridines, which could inform quality control for the target molecule .

- provides a benchmark for solubility-driven design, as seen in OZ1’s hydroxyhexyl chain, a feature absent in the target compound but relevant for future optimization .

Biological Activity

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings from various sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A dihydroquinoline core.

- Hydroxyl and carboxamide functional groups.

- A fluorine atom at the 4-position of the aromatic ring, which enhances lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the hydroxyl group and the fluorine substitution may enhance these effects. For instance, related naphthyridine derivatives have shown activity against various bacterial strains and fungi.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Analogues have been evaluated for their effects on cancer cell lines, indicating promising results in inhibiting cell proliferation. For example, certain naphthyridine derivatives have been noted to exhibit cytotoxicity against leukemia cell lines with IC50 values in the nanomolar range .

3. Neurological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. It may act as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), similar to other naphthyridine derivatives that have been tested in vitro . This activity could have implications for treating neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of naphthyridine derivatives, providing insights into their mechanisms of action:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide, and how is structural fidelity ensured?

- Methodology: A two-step synthesis is typical: (i) substitution reactions using POCl₃ in DMF to activate the naphthyridine core, followed by (ii) hydrolysis under controlled acidic/basic conditions to introduce the hydroxy group. Key intermediates are purified via recrystallization or column chromatography.

- Structural Confirmation:

- IR Spectroscopy identifies carbonyl (C=O) stretches (1686–1651 cm⁻¹ for keto/amide groups) and aromatic C–H bonds (3086–3112 cm⁻¹) .

- ¹H NMR in DMSO-d₆ resolves aromatic proton environments (δ 7.2–9.3 ppm), NH signals (δ ~9.19 ppm), and methyl/methylene groups (δ 2.5–5.7 ppm). Multiplicity patterns (e.g., doublets for para-substituted phenyls) confirm regiochemistry .

Q. How do substituents like the 4-fluoro-2-methylphenyl group influence solubility and formulation for in vitro assays?

- Solubility Profiling: Fluorinated aryl groups enhance lipid solubility but may reduce aqueous stability. Pre-formulation studies in DMSO (for stock solutions) or surfactants like Tween-80 (for in vitro buffers) are recommended.

- Empirical Data: Analogues with para-fluorophenyl substituents show improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to chlorinated derivatives .

Q. What analytical techniques are critical for distinguishing between keto-enol tautomers in the 1,8-naphthyridine core?

- ¹³C NMR and DEPT experiments differentiate keto (C=O at ~165–170 ppm) and enolic (C–O at ~95–100 ppm) carbons.

- X-ray crystallography provides definitive proof of tautomeric forms via bond-length analysis (e.g., C=O vs. C–OH) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of fluorinated 1,8-naphthyridine derivatives?

- Key Variables:

- Temperature: Maintain reflux at 80–90°C to avoid decomposition of labile fluorine substituents .

- Catalyst: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing side reactions like dimerization .

- Work-Up: Quench reactions with ice-cold water to precipitate pure product and reduce hydrolysis by-products .

Q. What strategies resolve contradictions in biological activity data across structural analogues?

- Case Study: Discrepancies in inhibitory activity (e.g., IC₅₀ variations) may arise from:

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to polar enzyme pockets, while bulky groups (e.g., -CF₃) sterically hinder interactions .

- Assay Conditions: Standardize pH (7.4 for physiological relevance) and solvent concentration (<1% DMSO) to minimize false negatives .

Q. How can computational methods predict the impact of structural modifications on pharmacokinetic properties?

- In Silico Workflow:

- Docking Studies (AutoDock Vina): Model interactions with target proteins (e.g., kinases) using the fluorophenyl group as a hydrophobic anchor.

- ADMET Prediction (SwissADME): Assess logP (target ~3.5 for blood-brain barrier penetration) and metabolic stability via cytochrome P450 binding .

Q. What are the challenges in characterizing sulfur-containing derivatives (e.g., thioamide analogues) of this compound?

- Synthetic Route: Replace C=O with C=S using P₂S₅ in pyridine (98% yield for thiation reactions) .

- Analytical Pitfalls: Thioamide protons (NH) in ¹H NMR may broaden due to hydrogen bonding, requiring high-resolution spectrometers (≥500 MHz) .

Methodological Recommendations

- Synthesis Optimization: Prioritize ultrasonic-assisted methods (e.g., 40 kHz, 50°C) to reduce reaction times by 30–50% compared to thermal methods .

- Data Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping aromatic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.